molecular formula C19H24N2O4S3 B6520699 N'-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896337-61-4

N'-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B6520699
CAS No.: 896337-61-4
M. Wt: 440.6 g/mol
InChI Key: VFFBTSBKGJENTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a cycloheptyl substituent, dual thiophene rings (one sulfonylated), and an ethanediamide backbone. Its synthesis likely follows a multi-step pathway involving:

  • Thiophene sulfonylation: Introduction of the sulfonyl group to the thiophene ring, a common modification to enhance electronic and steric properties .
  • Cycloheptyl incorporation: Reaction with cycloheptanone or a cycloheptylamine derivative under nucleophilic conditions, analogous to spiro compound syntheses in .

Key structural features (inferred from and ):

  • Cycloheptyl moiety: A seven-membered aliphatic ring that may influence conformational flexibility and lipophilicity.
  • Thiophene rings: Contribute π-conjugation and sulfur-mediated non-covalent interactions.

Spectroscopic characterization (based on analogous compounds in ):

  • IR: Expected C=O stretches (~1700–1680 cm⁻¹), S=O stretches (~1350–1150 cm⁻¹), and aromatic C–H stretches (~3100–3000 cm⁻¹) .
  • NMR: Distinct signals for cycloheptyl CH₂ groups (δ 1.10–2.90 ppm in ¹H; δ 20–40 ppm in ¹³C) and thiophene protons (δ 6.30–8.30 ppm in ¹H) .

Properties

IUPAC Name

N'-cycloheptyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S3/c22-18(19(23)21-14-7-3-1-2-4-8-14)20-13-16(15-9-5-11-26-15)28(24,25)17-10-6-12-27-17/h5-6,9-12,14,16H,1-4,7-8,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFBTSBKGJENTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between cycloheptylamine and a thiophene derivative, followed by sulfonylation and subsequent amidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonyl groups to thiol groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the ethanediamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The thiophene rings and sulfonyl groups can engage in various binding interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related ethanediamides and thiophene-containing derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula Key Spectral Features (IR/NMR) Reference
N'-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide Cycloheptyl, thiophene-sulfonyl C₁₉H₂₃N₂O₄S₃ C=O: ~1700 cm⁻¹; Cycloheptyl CH₂: δ 1.10–2.90 ppm
N-Allyl-N′-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide Allyl, thiophene-sulfonyl C₁₅H₁₇N₂O₄S₃ Allyl CH₂: δ 3.70–4.60 ppm; S=O: 1350–1150 cm⁻¹
G856-4514 (N'-[(4-methoxyphenyl)methyl]-analogue) 4-Methoxyphenylmethyl, thiophene-sulfonyl C₂₀H₂₀N₂O₅S₃ OCH₃: δ 3.70–3.80 ppm; C=O: ~1690 cm⁻¹
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl, thiophene-carboxamide C₁₁H₈N₂O₃S NO₂: δ 8.30–8.50 ppm; C=O: 1680 cm⁻¹

Structural and Electronic Differences

  • Substituent effects: The cycloheptyl group in the target compound increases lipophilicity compared to the allyl group in its analogue () and the 4-methoxyphenylmethyl group in G856-4514 (). This may enhance membrane permeability in biological systems. The sulfonyl group in the target compound and its analogues improves thermal stability and hydrogen-bond acceptor capacity compared to non-sulfonylated thiophene derivatives (e.g., N-(2-Nitrophenyl)thiophene-2-carboxamide in ) .
  • Conformational analysis :

    • Dihedral angles between thiophene and adjacent aromatic rings in N-(2-Nitrophenyl)thiophene-2-carboxamide (8.50–13.53°) suggest moderate planarity, which may differ in the target compound due to steric hindrance from the cycloheptyl group .

Spectroscopic Trends

  • IR : All compounds show strong C=O stretches (~1680–1700 cm⁻¹), but sulfonylated derivatives (target compound, G856-4514) exhibit additional S=O peaks (~1350–1150 cm⁻¹) absent in simple carboxamides () .
  • ¹H NMR : Cycloheptyl protons (δ 1.10–2.90 ppm) are upfield compared to allyl protons (δ 3.70–4.60 ppm) due to reduced electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.